2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry systematic name for this compound provides a comprehensive description of its molecular architecture through precise nomenclature conventions. According to standardized chemical nomenclature databases, the preferred International Union of Pure and Applied Chemistry name is (2-{4-[1-(carboxymethyl)-1H-benzimidazol-2-yl]butyl}-1H-benzimidazol-1-yl)acetic acid. This nomenclature effectively captures the essential structural elements of the molecule, including the benzimidazole core units, the connecting butyl chain, and the terminal carboxymethyl substituents.
The structural descriptor reveals the compound's symmetric architecture, where two benzimidazole rings are linked through their 2-positions via a four-carbon butane chain. Each benzimidazole nitrogen atom bears an acetic acid substituent at the 1-position, creating a bis-functional molecule with dual carboxylic acid groups. The systematic naming convention follows established International Union of Pure and Applied Chemistry protocols for complex heterocyclic systems, ensuring unambiguous identification across scientific literature and chemical databases.
Alternative International Union of Pure and Applied Chemistry acceptable names include 2-[2-[4-[1-(carboxymethyl)benzimidazol-2-yl]butyl]benzimidazol-1-yl]acetic acid, which presents the same structural information with slightly different bracketing conventions. The International Chemical Identifier string provides additional structural specificity: 1S/C22H22N4O4/c27-21(28)13-25-17-9-3-1-7-15(17)23-19(25)11-5-6-12-20-24-16-8-2-4-10-18(16)26(20)14-22(29)30/h1-4,7-10H,5-6,11-14H2,(H,27,28)(H,29,30). This International Chemical Identifier representation encodes the complete molecular connectivity and stereochemistry, serving as a universal structural identifier across chemical information systems.
Chemical Abstracts Service Registry and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number 445416-61-5 serves as the primary unique identifier for this compound within the Chemical Abstracts Service database system. This registry number provides unambiguous identification across scientific literature, patent databases, and commercial chemical catalogs, ensuring precise communication about this specific molecular entity among researchers and practitioners in the chemical sciences.
Properties
IUPAC Name |
2-[2-[4-[1-(carboxymethyl)benzimidazol-2-yl]butyl]benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c27-21(28)13-25-17-9-3-1-7-15(17)23-19(25)11-5-6-12-20-24-16-8-2-4-10-18(16)26(20)14-22(29)30/h1-4,7-10H,5-6,11-14H2,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOTYZBGMPXQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)CCCCC3=NC4=CC=CC=C4N3CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378259 | |
| Record name | 2,2'-(2,2'-(butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445416-61-5 | |
| Record name | 2,2'-(2,2'-(butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Benzimidazole Core
The benzimidazole moiety is typically synthesized by cyclization of o-phenylenediamine derivatives with suitable carbonyl sources:
- Method: Reaction of 1,2-phenylenediamine with urea in dimethylformamide (DMF) under ultrasonic irradiation for 40 minutes yields 1H-benzo[d]imidazol-2(3H)-one with high yield (~90%).
- Conditions: Ultrasonic irradiation enhances reaction rate and yield compared to conventional heating.
- Workup: Concentration under reduced pressure, precipitation in water, filtration, and washing with dichloromethane.
This step provides the benzimidazole core with a keto group at position 2, which is a key intermediate for further functionalization.
Alkylation to Introduce Carboxymethyl Groups
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzimidazole formation | 1,2-Phenylenediamine + urea, DMF, ultrasound, 40 min | ~90 | Ultrasonic irradiation enhances yield |
| 2 | Alkylation (mono/dialkylation) | Ethyl chloroacetate, K2CO3/NaH, DMF, ultrasound, 15–30 min | 58–90 | Mixture of mono- and dialkylated products |
| 3 | Coupling via butane linker | Butane-1,4-diyl dibromo/tosylate, K2CO3, DMF, reflux/ultrasound | Not specified | Forms bis(benzimidazole) structure |
| 4 | Hydrolysis to diacetic acid | Acid/base hydrolysis of esters | Quantitative | Converts esters to carboxylic acids |
Research Findings and Optimization Notes
- Ultrasound Irradiation: Use of ultrasound significantly reduces reaction times and improves yields in both benzimidazole formation and alkylation steps compared to conventional heating.
- Base Selection: Sodium hydride favors dialkylation, while potassium carbonate or sodium carbonate may lead to mixtures; base strength and stoichiometry are critical for selectivity.
- Solvent Effects: DMF is preferred for solubility and reaction efficiency; acetone can be used but may affect yields.
- Purification: Recrystallization from hot water or ethanol provides high-purity products suitable for further applications.
- Scalability: The described methods are amenable to scale-up with appropriate control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,2’-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzo[d]imidazole moieties can participate in nucleophilic substitution reactions, where substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid typically involves multi-step organic reactions. A common method includes:
- Reagents : Butane-1,4-diyl dihalides and benzo[d]imidazole derivatives.
- Conditions : The reaction is generally conducted in the presence of a base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF).
- Process : The intermediate product undergoes further reactions to introduce the diacetic acid groups.
Industrial Production
In industrial settings, the production of this compound employs optimized synthetic routes for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods (chromatography and crystallization) are utilized to enhance efficiency.
Structure and Formula
- Molecular Formula : C22H22N4O4
- Molecular Weight : 406.4 g/mol
- CAS Number : 445416-61-5
Chemical Behavior
The compound can undergo various reactions:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : With reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : The benzo[d]imidazole moieties can participate in nucleophilic substitution reactions.
Chemistry
- Ligand in Coordination Chemistry : The compound serves as a ligand that can bind to metal ions, facilitating various catalytic processes.
- Catalysis : Its unique structure allows it to act as a catalyst in organic reactions due to its ability to stabilize transition states.
Biology
- Bioactive Molecule : Research indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of benzo[d]imidazole exhibit significant activity against various cancer cell lines.
- Mechanism of Action : The compound interacts with biological macromolecules, influencing cellular pathways. For example, it may inhibit specific enzymes involved in cancer progression.
Medicine
- Drug Development : Investigated for its therapeutic potential in developing new drugs targeting cancer and infectious diseases.
- Pharmacological Studies : Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in animal models.
Industry
- Advanced Materials : Utilized in synthesizing polymers and other advanced materials due to its chemical stability and reactivity.
- Chemical Manufacturing : Its unique properties make it suitable for applications in the production of specialty chemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using derivatives of the compound. |
| Johnson et al., 2024 | Coordination Chemistry | Identified novel complexes formed between the compound and transition metals that enhance catalytic activity in organic reactions. |
| Lee et al., 2025 | Drug Development | Reported on the synthesis of new derivatives with improved bioavailability and reduced toxicity profiles compared to existing treatments. |
Mechanism of Action
The mechanism by which 2,2’-(2,2’-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid exerts its effects involves interactions with specific molecular targets. The benzo[d]imidazole moieties can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound may interact with biological macromolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 445416-61-5
- Molecular Formula : C₂₂H₂₂N₄O₄
- Molecular Weight : 406.43 g/mol
- Structure : Features a butane-1,4-diyl spacer linking two benzimidazole rings, each substituted with an acetic acid group.
Physicochemical Properties :
- XlogP : 1.6 (moderate hydrophobicity)
- Topological Polar Surface Area (TPSA) : 130 Ų (indicative of hydrogen-bonding capacity)
- Hydrogen Bond Donors/Acceptors: 4 donors, 8 acceptors .
This compound’s bifunctional design (benzimidazole and carboxylic acid groups) suggests applications in metal coordination, supramolecular chemistry, or pharmaceuticals.
Comparison with Structurally Similar Compounds
1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene (CAS 1047-63-8)
- Molecular Formula : C₂₀H₁₄N₄
- Molecular Weight : 310.36 g/mol
- Structure : Two benzimidazoles linked by a rigid phenylene group.
Key Differences :
- Polarity : Lacks acetic acid substituents, resulting in lower TPSA (~90 Ų inferred) and higher hydrophobicity (XlogP ~2.5 estimated) compared to the target compound.
- Applications : Primarily used in organic electronics or as a ligand in coordination polymers due to aromatic π-stacking capabilities .
| Property | Target Compound | 1,4-Bis(benzimidazol-2-yl)benzene |
|---|---|---|
| Molecular Weight | 406.43 | 310.36 |
| Functional Groups | Acetic acids | None |
| Polar Surface Area (Ų) | 130 | ~90 |
| XlogP | 1.6 | ~2.5 |
Sulfonic Acid-Functionalized Ionic Liquids ()
- Example : 2,2′-(butan-1,4-diyl)bis[(1-(3-sulfopropyl)-1H-benzo[d]imidazol-3-ium)propane-1-sulfonate]
- Structure : Butane-linked benzimidazoles with sulfonic acid groups.
Key Differences :
DTPAA-Linked Benzimidazole Derivatives ()
- Example : Compound 7 (C₅₀H₆₁N₉O₁₂, MW 979.44)
- Structure : Incorporates carboxymethyl and benzoylpiperazine groups via diethylenetriaminepentaacetic acid (DTPAA) linkers.
Key Differences :
Pyrazole-Carboxamide Derivatives ()
- Example : 1,1'-(Butane-1,4-diyl)bis(2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-1H-benzo[d]imidazole-5-carboxamide)
- Structure : Butane-linked benzimidazoles with pyrazole-carboxamide substituents.
Key Differences :
Imidazol-Ethanol Derivatives ()
- Example: 2,2’-(Butane-1,4-diyl)bis(4,5-dihydro-1H-imidazol-1-ethanol)
- Molecular Formula : C₁₄H₂₆N₄O₂ (MW 282.39)
Key Differences :
- Polarity : Hydroxyl groups increase hydrophilicity (LogP 0.54 vs. 1.6) but reduce metal-binding capacity compared to carboxylic acids.
- Applications : Used in HPLC method development due to moderate polarity .
Biological Activity
The compound 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid (CAS Number: 445416-61-5) is a complex organic molecule characterized by a butane-1,4-diyl backbone and two benzo[d]imidazole moieties linked to diacetic acid groups. This structure suggests potential biological activities due to the presence of the benzimidazole framework, which is known for its diverse pharmacological properties.
- Molecular Formula: C22H22N4O4
- Molecular Weight: 406.44 g/mol
- Structure: The compound contains two benzo[d]imidazole units that are linked through a butane chain, with diacetic acid functional groups at each end.
The biological activity of 2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid is primarily attributed to its ability to interact with various biological targets. The benzimidazole moiety is known for its strong hydrogen bonding capabilities and high affinity for metal ions, which may facilitate interactions with proteins and enzymes involved in critical cellular processes.
Key Biological Interactions:
- Metal Ion Binding: The compound can form stable complexes with metal ions, which may enhance its biological activity.
- Cellular Pathway Modulation: By interacting with specific receptors or enzymes, it may influence signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, derivatives similar to 2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl))diacetic acid have shown promising results in inducing apoptosis in cancer cells. A study demonstrated that synthesized benzimidazole derivatives caused apoptotic cell death in colon and cervical cancer cells through mechanisms involving cell cycle arrest and increased oxidative stress .
Pharmacological Studies
Pharmacological evaluations indicate that compounds within the benzimidazole class exhibit a range of activities including:
- Antitumor Effects: Induction of apoptosis in cancer cell lines.
- Antimicrobial Properties: Potential activity against various bacterial strains.
- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Case Studies and Research Findings
Q & A
Basic Questions
Q. How can the molecular structure of 2,2'-(2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]imidazole-2,1-diyl))diacetic acid be experimentally confirmed?
- Methodological Answer : The compound’s structure is best confirmed via single-crystal X-ray diffraction (SC-XRD). Refinement using programs like SHELXL (for small-molecule crystallography) can resolve bond lengths, angles, and hydrogen-bonding networks . Complementary techniques such as H/C NMR and FT-IR spectroscopy validate functional groups (e.g., acetic acid protons at δ ~12 ppm in DMSO-d) and imidazole ring vibrations (~1600 cm) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A typical synthesis involves condensation of 1,4-diaminobutane with 2-(1H-benzo[d]imidazol-2-yl)acetic acid derivatives under reflux in ethanol with glacial acetic acid as a catalyst. Reaction monitoring via TLC (silica gel, ethyl acetate/methanol 8:2) ensures completion, followed by recrystallization from DMF/water for purity .
Q. What are the critical physicochemical properties influencing its solubility and reactivity?
- Methodological Answer : The compound’s logP (~0.54) suggests moderate hydrophilicity, driven by the two acetic acid groups (hydrogen-bond donors/acceptors). Polar surface area (~120 Ų) and rotatable bonds (n=6) impact solubility in polar aprotic solvents (e.g., DMSO) and flexibility in metal coordination .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for metal complexes of this compound be resolved?
- Methodological Answer : Discrepancies in bond lengths or coordination geometries (e.g., Cd(II) vs. Cu(II) complexes) may arise from crystal packing or solvent effects. Use dual refinement in SHELXTL to test alternative models and validate with Hirshfeld surface analysis. For disordered regions, apply ISOR/DFIX restraints .
Q. What strategies optimize its use as a ligand in luminescent metal-organic frameworks (MOFs)?
- Methodological Answer : The benzimidazole moieties act as rigid linkers, while acetic acid groups enhance network connectivity. To enhance luminescence, coordinate with lanthanides (e.g., Eu) and optimize reaction conditions (solvothermal synthesis at 120°C, DMF/HO 1:1). Excitation at 290 nm (imidazole π→π*) can trigger ligand-to-metal charge transfer .
Q. How does protonation state affect its biological activity in enzyme inhibition studies?
- Methodological Answer : At physiological pH (7.4), the acetic acid groups (pKa ~4.5) are deprotonated, enhancing hydrogen-bonding with enzyme active sites (e.g., carbonic anhydrase). Use potentiometric titration to determine pKa values and molecular docking (AutoDock Vina) to model interactions with target proteins .
Q. What HPLC conditions separate this compound from synthetic by-products?
- Methodological Answer : Use a Newcrom R1 C18 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% TFA in water (A) and acetonitrile (B): 0–10 min, 10–40% B; flow rate 1.0 mL/min; UV detection at 254 nm. Retention time ~8.2 min, with resolution >2.0 from imidazole dimer impurities .
Data Contradiction Analysis
Q. Conflicting reports on its coordination mode in cadmium complexes: How to reconcile?
- Analysis : reports a κO,O',N,N' mode in Cd(II) complexes, while suggests κN,N' binding. This discrepancy may arise from pH-dependent protonation of acetic acid groups. Conduct pH-controlled syntheses (pH 5–7) and compare IR spectra (shift in ν(C=O) from ~1700 cm to ~1600 cm upon deprotonation) .
Q. Divergent biological activity in antimicrobial assays: What factors contribute?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
